Cas no 1000995-47-0 (Chloramultilide B)

クロラムルチライドBは、天然由来の複雑な化学構造を持つテルペノイド化合物です。主に海洋生物から単離され、特異的な生物活性を示すことが特徴です。その分子構造は複数の環状部分と官能基から構成され、高い立体選択性を持っています。薬理学的には、抗炎症作用や抗腫瘍活性が報告されており、特にがん細胞の増殖抑制効果に関する研究が進められています。また、他の類似化合物と比べて高い水溶性と生体適合性を兼ね備えており、医薬品開発におけるリード化合物としての潜在的可能性が注目されています。合成経路の最適化に関する研究も行われており、安定供給に向けた取り組みが進展しています。

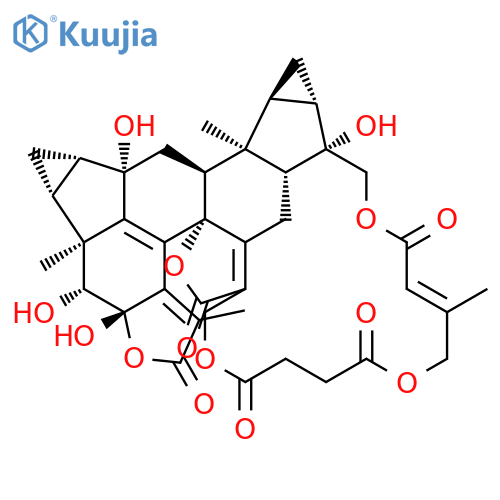

Chloramultilide B structure

商品名:Chloramultilide B

Chloramultilide B 化学的及び物理的性質

名前と識別子

-

- Chloramultilide B

- (-)-Chloramultilide B

- 1000995-47-0

- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

- F92712

- AKOS040761488

- CHEMBL4095773

- CHEMBL400353

- AKOS032948284

- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.1^{4,8.0^{2,16.0^{5,7.0^{10,14.0^{16,39.0^{33,37.0^{34,36.0^{15,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

- CID 101838340

- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

- HY-N3574

- DA-62272

- CS-0023868

-

- MDL: MFCD28009423

- インチ: InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3

- InChIKey: SHDVXCYXBYXGAR-UHFFFAOYSA-N

- ほほえんだ: C[C@@]12[C@]3([C@](O4)(C5=C6[C@@]([C@H]7C[C@H]7[C@]6(C)[C@H]([C@](O)(C5=C8C)OC8=O)O)(C3)O)C(C[C@]1([C@](COC(/C=C(C)\COC(CCC9=O)=O)=O)([C@@H]%10[C@H]2C%10)O)[H])=C(CO9)C4=O)[H]

計算された属性

- せいみつぶんしりょう: 734.25700

- どういたいしつりょう: 734.257

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 14

- 重原子数: 53

- 回転可能化学結合数: 0

- 複雑さ: 2020

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 13

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 212A^2

- 疎水性パラメータ計算基準値(XlogP): -1.31

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.60±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(21 g/l)(25ºC)、

- PSA: 212.42000

- LogP: 0.99530

Chloramultilide B セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD299808)

Chloramultilide B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3637-1 mg |

Chloramultilide B |

1000995-47-0 | 98% | 1mg |

¥ 5,350 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3637-1 mg |

Chloramultilide B |

1000995-47-0 | 1mg |

¥3075.00 | 2022-04-26 | ||

| A2B Chem LLC | AA00985-5mg |

Chloramultilide B |

1000995-47-0 | 96.0% | 5mg |

$760.00 | 2024-04-20 | |

| TargetMol Chemicals | TN3637-1mg |

Chloramultilide B |

1000995-47-0 | 1mg |

¥ 5350 | 2024-07-20 |

Chloramultilide B 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

1000995-47-0 (Chloramultilide B) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬